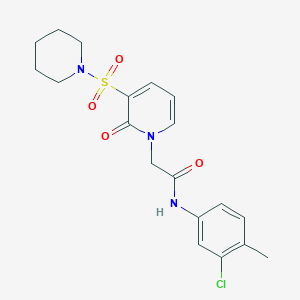
N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, commonly referred to as compound 1251608-90-8, is a synthetic organic compound with significant biological activity. It exhibits properties that make it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251608-90-8 |
| Molecular Formula | C₁₉H₂₂ClN₃O₄S |
| Molecular Weight | 423.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . In vitro evaluations revealed that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency, with some derivatives showing MIC values as low as 0.22 μg/mL against certain pathogens .
Table: Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.5 | Bactericidal |
| Escherichia coli | 0.25 | 0.6 | Bactericidal |
The compound acts by inhibiting key enzymes involved in bacterial cell wall synthesis and DNA replication. It has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR) , with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating a strong potential for use in treating bacterial infections .
Cytotoxicity and Safety Profile
In terms of cytotoxicity, initial assessments indicate that the compound exhibits low hemolytic activity, with percentages ranging from 3.23% to 15.22%, which is significantly lower than standard toxic agents like Triton X-100 . The non-cytotoxicity was further confirmed with IC₅₀ values exceeding 60 μM, suggesting a favorable safety profile for further development.
Case Study: Antimicrobial Resistance
A study conducted on the resistance patterns of bacterial strains revealed that compounds similar to this compound demonstrated synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole. This synergy resulted in reduced MIC values for these antibiotics, highlighting the potential of this compound in overcoming antimicrobial resistance .
Research Findings on Anticancer Potential
Emerging research has also explored the anticancer potential of this compound. Preliminary data suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. Further studies are needed to elucidate these mechanisms fully.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-14-7-8-15(12-16(14)20)21-18(24)13-22-9-5-6-17(19(22)25)28(26,27)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYIEJHUIUAPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














